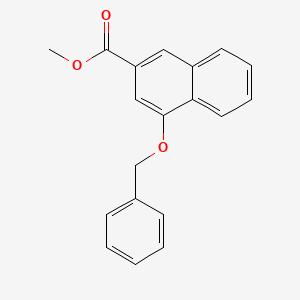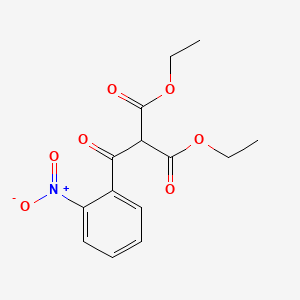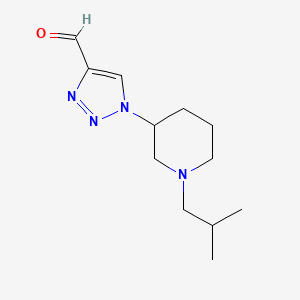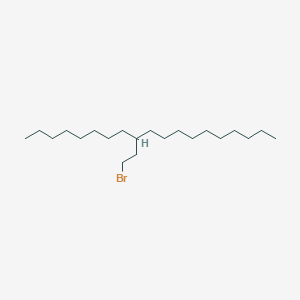![molecular formula C11H9N3S B13353593 5-Methyl-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazole CAS No. 26542-57-4](/img/structure/B13353593.png)
5-Methyl-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazole is a heterocyclic compound that combines the structural features of thiazole and triazole rings.
Preparation Methods
The synthesis of 5-Methyl-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazole can be achieved through various synthetic routes. One efficient method involves a one-pot catalyst-free procedure at room temperature by reacting dibenzoylacetylene with triazole derivatives . This method provides excellent yields and is straightforward to implement.
Chemical Reactions Analysis
5-Methyl-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazole undergoes several types of chemical reactions, including:
Electrophilic substitution: The C-5 atom of the thiazole ring can undergo electrophilic substitution reactions.
Nucleophilic substitution: The C-2 atom of the thiazole ring is prone to nucleophilic substitution.
Oxidation and reduction: These reactions can modify the electronic properties of the compound, potentially altering its biological activity.
Common reagents used in these reactions include various electrophiles and nucleophiles, as well as oxidizing and reducing agents. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
5-Methyl-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties
Industry: The compound can be used in the development of new materials and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 5-Methyl-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazole involves interactions with specific molecular targets and pathways. For example, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
5-Methyl-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazole can be compared with other similar compounds, such as:
Properties
CAS No. |
26542-57-4 |
|---|---|
Molecular Formula |
C11H9N3S |
Molecular Weight |
215.28 g/mol |
IUPAC Name |
5-methyl-3-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazole |
InChI |
InChI=1S/C11H9N3S/c1-8-7-15-11-13-12-10(14(8)11)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI Key |
ZDEOXXNYANNCHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=NN=C(N12)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)-3-oxopropanenitrile](/img/structure/B13353522.png)

![trans-N-methyl-1-[4-(trifluoromethoxy)cyclohexyl]methanamine](/img/structure/B13353532.png)





![N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B13353569.png)


![6-(3,5-Dimethoxyphenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353586.png)

